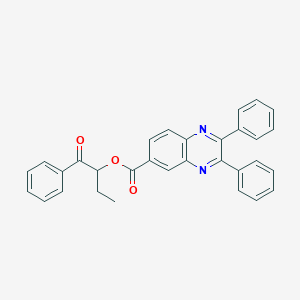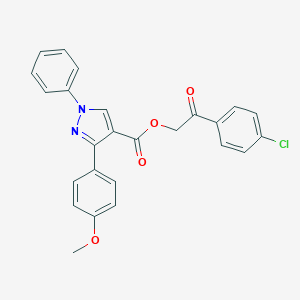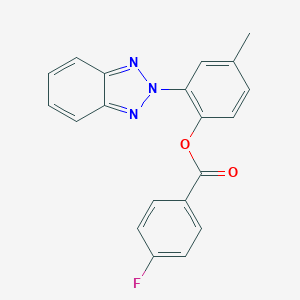
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-fluorobenzoate: is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications, particularly as ultraviolet (UV) absorbers and stabilizers in various materials. This compound is characterized by the presence of a benzotriazole moiety attached to a phenyl ring, which is further substituted with a fluorobenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-fluorobenzoate typically involves the reaction of 2-(benzotriazol-2-yl)-4-methylphenol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation and crystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzotriazole moiety, converting it to its corresponding amine derivative.
Substitution: The fluorobenzoate group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a UV absorber in polymers and coatings to enhance their stability and longevity.
- Acts as a stabilizer in various chemical formulations to prevent degradation.
Biology:
- Investigated for its potential as a protective agent against UV-induced damage in biological systems.
- Studied for its interactions with biological macromolecules and potential therapeutic applications.
Medicine:
- Explored for its potential use in photoprotection in dermatological formulations.
- Investigated for its role in drug delivery systems due to its stability and compatibility with various drug molecules.
Industry:
- Widely used in the production of plastics, adhesives, and coatings to improve their resistance to UV radiation.
- Employed in the manufacturing of high-performance materials for outdoor applications.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-fluorobenzoate primarily involves its ability to absorb UV radiation. The benzotriazole moiety acts as a UV filter, absorbing harmful UV rays and dissipating the energy as heat. This prevents the degradation of materials and protects biological systems from UV-induced damage. The compound’s molecular structure allows it to form stable complexes with UV radiation, thereby providing effective protection.
Comparison with Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-4-methylphenol
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol
Comparison:
- 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-fluorobenzoate is unique due to the presence of the fluorobenzoate group, which enhances its UV absorption properties and stability compared to other benzotriazole derivatives.
- The compound’s specific substitution pattern provides it with distinct physicochemical properties, making it more effective in certain applications, such as high-performance coatings and advanced polymer formulations.
Properties
CAS No. |
313548-78-6 |
|---|---|
Molecular Formula |
C20H14FN3O2 |
Molecular Weight |
347.3g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C20H14FN3O2/c1-13-6-11-19(26-20(25)14-7-9-15(21)10-8-14)18(12-13)24-22-16-4-2-3-5-17(16)23-24/h2-12H,1H3 |
InChI Key |
FPBQBJHMLCXWEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)F)N3N=C4C=CC=CC4=N3 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)F)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


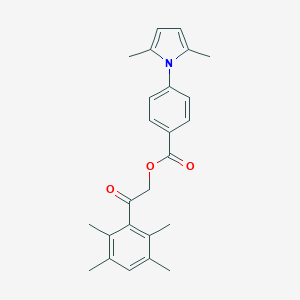

![2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B436021.png)
![2-({4-[(Pentyloxy)carbonyl]phenyl}carbamoyl)benzoic acid](/img/structure/B436025.png)
![2-(4-Chlorophenyl)-2-oxoethyl 6-(acetyloxy)[1,1'-biphenyl]-3-carboxylate](/img/structure/B436043.png)
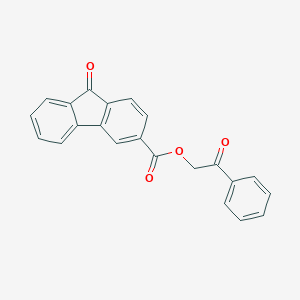

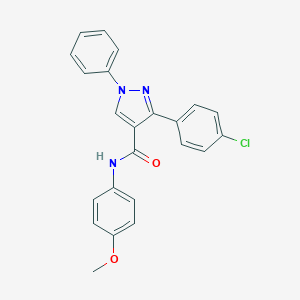
![4-{[4-(4-Tert-butylphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B436112.png)
![2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B436113.png)
![2-Oxopropyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B436126.png)
![1-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B436129.png)
